O-Ethylhydroxylamine
Description
Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry
The primary mode of reactivity for O-ethylhydroxylamine, like other O-substituted hydroxylamines, is its reaction with carbonyl compounds—aldehydes and ketones—to form stable oxime ethers. This reaction, known as oximation, is a cornerstone of its utility. The formation of the C=N-O linkage is highly efficient and proceeds under mild conditions, making it a favored method for the derivatization and protection of carbonyl groups in multi-step syntheses. The stability of the resulting oxime ether bond is a key advantage, offering robustness in various chemical environments.
Significance in Contemporary Chemical and Biological Sciences
The importance of this compound extends beyond its role as a simple synthetic tool. In recent years, its applications have expanded into more complex and impactful areas of scientific inquiry.
In the field of medicinal chemistry , O-alkylhydroxylamines, including this compound, have emerged as crucial building blocks in the synthesis of pharmacologically active compounds. Research has demonstrated that the incorporation of the O-alkylhydroxylamine moiety can lead to compounds with significant biological activity. For instance, O-alkylhydroxylamines have been identified as a structural class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and other diseases characterized by pathological immune suppression. The ability of these compounds to coordinate with the heme iron in the enzyme's active site is central to their inhibitory mechanism. This compound also serves as an important intermediate in the production of certain herbicides, such as benzophenone (B1666685) and clethodim. echemi.com
In analytical chemistry , this compound hydrochloride is widely employed as a derivatizing agent, particularly in gas chromatography (GC). chemimpex.comscientificlabs.ie Its reaction with carbonyl compounds converts them into more volatile and thermally stable oxime derivatives, which enhances their detection sensitivity and improves chromatographic separation. chemimpex.com This is particularly valuable in the analysis of complex biological samples, such as the determination of carbohydrates and α-hydroxycarbonyl compounds. chemimpex.comscientificlabs.ie
The principles of bioconjugation and click chemistry have also found a valuable partner in this compound and related compounds. The formation of an oxime linkage, often referred to as "oxime ligation," is a highly chemoselective reaction that can be performed in aqueous media, making it suitable for the modification of biological macromolecules. nih.govnih.govrsc.orgchemrxiv.org This bioorthogonal reaction allows for the precise attachment of labels, probes, or other functionalities to proteins and peptides without interfering with their native structure and function.
Furthermore, this compound has demonstrated its utility as a versatile building block in heterocyclic synthesis . It has been used in one-pot procedures for the preparation of 1,2-diamines from nitroolefins, which are important precursors for a variety of nitrogen-containing heterocyclic compounds. oup.com
Physicochemical Properties of this compound Hydrochloride
This compound is most commonly handled in its more stable hydrochloride salt form. The key physicochemical properties of this compound hydrochloride are summarized in the interactive table below.
| Property | Value | Source(s) |
| CAS Number | 3332-29-4 | chemimpex.comnih.gov |
| Molecular Formula | C₂H₇NO·HCl | chemimpex.comnih.gov |
| Molecular Weight | 97.54 g/mol | chemimpex.comnih.gov |
| Appearance | White to pale yellow crystalline powder | chemimpex.com |
| Melting Point | 130-133 °C | chemimpex.comsigmaaldrich.com |
| Solubility | Soluble in water | |
| Purity | ≥99% | chemimpex.com |
| SMILES | CCON.Cl | nih.gov |
| InChIKey | NUXCOKIYARRTDC-UHFFFAOYSA-N | nih.gov |
Detailed Research Findings
Recent academic research has further illuminated the diverse applications of this compound. A notable study demonstrated a convenient one-pot method for the synthesis of 1,2-diamines from nitroolefins using this compound hydrochloride. oup.com The process involves the Michael addition of this compound to the nitroolefin, followed by reduction. This method proved to be applicable to various nitroolefins, offering a straightforward route to valuable synthetic intermediates. oup.com
In the realm of materials science, this compound has been used as a competitor to de-cross-link hydrogels formed via dynamic covalent imine-type bonds. nih.gov This highlights its role in the development of dynamic and responsive biomaterials. The study showed that the addition of this compound led to the release of human dermal fibroblasts from the hydrogel, showcasing a potential application in cell culture and tissue engineering. nih.gov
While not this compound itself, a closely related derivative, O-(2-(vinyloxy)ethyl)hydroxylamine, serves as a critical intermediate in the synthesis of advanced antitumor agents like Selumetinib and Binimetinib. nbinno.com This underscores the importance of the O-alkylhydroxylamine scaffold in the development of modern pharmaceuticals. The dual reactivity of its hydroxylamine and vinyl ether groups allows for the efficient construction of complex molecular architectures. nbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-ethylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-2-4-3/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWNELGMODZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073216 | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-86-2 | |
| Record name | Ethoxyamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ethylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxylamine, O-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of O Ethylhydroxylamine
Strategies for O-Ethylhydroxylamine Synthesis
The synthesis of this compound can be achieved through several distinct strategies, primarily involving modifications of hydroxylamine (B1172632) or related functional groups. These methods often require careful control of reaction conditions to ensure selectivity and optimize yield.
O-Alkylation Approaches of Hydroxylamine Derivatives
O-alkylation is a common strategy for synthesizing O-substituted hydroxylamines, including this compound. One approach involves the O-alkylation of hydroxylamine derivatives, such as protected hydroxylamines, with ethylating agents. For instance, N,O-bis-BOC-hydroxylamine can be alkylated using ethyl halides (like ethyl iodide or ethyl bromide) in the presence of a base, such as potassium carbonate or sodium carbonate, typically in a solvent like dimethylformamide (DMF) google.com. This method allows for controlled O-alkylation, followed by deprotection of the BOC (tert-butoxycarbonyl) groups, usually with hydrochloric acid, to yield this compound hydrochloride google.com.
Another O-alkylation strategy involves the direct O-alkylation of hydroxylamine itself. However, direct alkylation of hydroxylamine often leads to a mixture of N- and O-substituted products, as well as multiple alkylations thieme-connect.de. To achieve selective O-alkylation, indirect methods are generally preferred. For example, O-ethylhydroxylammonium chlorides have been prepared by alkylating potassium hydroxylaminedisulfonate with dialkyl sulfate (B86663) chempap.org.
A more direct preparation of O-substituted hydroxylamines from alcohols has been described, involving the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the respective alcohols, followed by acidic N-deprotection. This method avoids the need for preliminary transformation to halides organic-chemistry.orgorganic-chemistry.org.
Hydrolysis of O-Substituted Oxime Ethers
The hydrolysis of O-substituted oxime ethers represents another significant pathway for the synthesis of O-substituted hydroxylamines, including this compound. This method typically involves the preparation of an O-ethyl oxime ether intermediate, which is then subjected to hydrolysis. For example, acetone (B3395972) oxime O-ethyl ether can be hydrolyzed using acid, such as hydrochloric acid, to yield this compound and acetone google.comwikipedia.org.
The hydrolysis of O-substituted oximes is often an equilibrium reaction, favoring the oxime ether. To drive the reaction towards the desired hydroxylamine, methods like the removal of acetone by distillation are employed google.com. The hydrolysis is generally conducted in the presence of non-oxidizing acids like hydrochloric acid, sulfuric acid, or phosphoric acid, at temperatures ranging from ambient to 150°C, with preferred temperatures between 40°C and 120°C google.com. The reaction time can vary from a few minutes to approximately 25 hours google.com. In some cases, the hydrolysis can be performed directly on the oxime product solution without prior isolation of the O-substituted oxime google.com.
Direct Reaction and Nucleophilic Substitution Methodologies
Direct reaction and nucleophilic substitution methodologies can also be employed. As mentioned, direct alkylation of hydroxylamine can be problematic due to selectivity issues thieme-connect.de. However, specific ethylating agents might be used in carefully controlled conditions. Nucleophilic substitution reactions where the hydroxylamine moiety acts as a nucleophile are also conceptually possible, though less commonly detailed for this compound synthesis compared to other methods.
One example of a nucleophilic substitution approach involves the reaction of alcohols with reagents like triphenylphosphine, carbon tetrachloride, and an oxime in the presence of a base, which can regioselectively furnish O-alkyl ethers. While this isn't a direct synthesis of this compound, it highlights the utility of nucleophilic substitution in forming O-alkyl linkages relevant to hydroxylamine derivatives organic-chemistry.org.
Influence of Reaction Conditions on Synthetic Yield and Purity
The synthetic yield and purity of this compound are significantly influenced by various reaction conditions.
Temperature: Reaction temperature plays a crucial role. For instance, in the alkylation of N,O-bis-BOC-hydroxylamine, temperatures between 0°C and 70°C are typically used, with 25-35°C often preferred for optimal results within a shorter timeframe google.com. For bulkier substrates in alcohol mesylation followed by alkylation, higher temperatures may be required, potentially leading to lower yields organic-chemistry.org. During hydrolysis of oxime ethers, temperatures between 40°C and 120°C are generally preferred google.com.
Solvent: The choice of solvent is critical for solubility and reaction kinetics. Dimethylformamide (DMF) is frequently used in alkylation steps google.com. Water, dichloromethane, and dioxane are also mentioned as suitable solvents for certain reactions involving hydroxylamine derivatives google.com.
Base: Bases are essential in alkylation reactions to deprotonate the hydroxylamine derivative, making it more nucleophilic. Common bases include potassium carbonate, sodium carbonate, potassium t-butoxide, alkali metal alkoxides, and triethylamine (B128534) google.comthieme-connect.de.
Ethylating Agent: The nature and stoichiometry of the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) affect the reaction efficiency and potential for over-alkylation google.com.
Reaction Time: Reaction times can vary from minutes to hours, depending on the specific method and conditions. For example, alkylation can be completed in 30 minutes to 1 hour at controlled temperatures google.com.
Deprotection: The method and conditions for deprotection of protecting groups (like BOC) are vital for obtaining the final product in good purity. Acidic deprotection, typically with HCl in an organic solvent like ethyl acetate (B1210297) or diethyl ether, is common google.comorganic-chemistry.org.
Optimized conditions, such as controlled addition of reagents, specific temperature ranges, and appropriate solvent-base combinations, are key to achieving high yields and purity for this compound google.com.
Fundamental Reaction Mechanisms of this compound
Nucleophilic Character and Reactivity of the Hydroxylamine Moiety
The hydroxylamine moiety (-NHOH) in this compound is characterized by the presence of both a nitrogen atom and an oxygen atom, each with lone pairs of electrons, endowing it with nucleophilic properties. The ethyl group attached to the oxygen atom influences the electron distribution and steric environment around the nitrogen and oxygen atoms.
The nitrogen atom in this compound is typically more nucleophilic than the oxygen atom due to the higher electronegativity of oxygen, which draws electron density away from the bonding atoms. This nucleophilic character allows this compound to participate in reactions with electrophilic centers. For example, it can react with aldehydes and ketones to form imines or related condensation products, analogous to the reactivity of hydroxylamine itself wikipedia.org.
This compound can also act as a reducing agent in certain contexts, and its reactivity can be modulated by pH and the presence of catalysts. Its ability to form oximes with carbonyl compounds is a key reaction pathway utilized in analytical chemistry .
Oxidative Transformations to Oximes, Nitroso, and Nitro Compounds
This compound can be transformed into various oxidized species, primarily nitroso and nitro compounds, through reactions with suitable oxidizing agents. Hydrogen peroxide is a commonly cited oxidant for this conversion, leading to the formation of nitroso derivatives that are useful in polymer chemistry vulcanchem.comevitachem.com. Potassium permanganate (B83412) is another oxidizing agent that can effect these transformations . The oxidation process can, under certain conditions, proceed further to yield nitro compounds google.com.
Table 2.2.2.1: Oxidative Transformations of this compound
| Oxidizing Agent | Primary Product(s) | Secondary Product(s) | Application Context | Source(s) |
| Hydrogen Peroxide | Nitroso compounds | Nitro compounds | Polymer chemistry | vulcanchem.comevitachem.com |
| Potassium Permanganate | Nitroso compounds | Nitro compounds | General oxidation |
Reductive Pathways to Amines
The hydroxylamine moiety in this compound can be reduced to form primary amines. Common reducing agents employed for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride vulcanchem.com. The resulting primary amines are valuable intermediates in the synthesis of various pharmaceuticals vulcanchem.com.
Table 2.2.3.1: Reductive Transformations of this compound
| Reducing Agent | Product | Application Context | Source(s) |
| Sodium Borohydride | Primary amines | Drug synthesis | vulcanchem.com |
| Lithium Aluminum Hydride | Primary amines | General reduction |
Condensation Reactions with Carbonyl Compounds for Oxime and Imine Formation
This compound readily undergoes condensation reactions with aldehydes and ketones, analogous to the formation of imines from primary amines. This reaction typically proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate (hemiaminal), which then undergoes dehydration to yield an oxime smolecule.comresearchgate.netmasterorganicchemistry.comnih.gov. This process is often facilitated by acidic catalysis, which activates the carbonyl group and aids in the elimination of water researchgate.netmasterorganicchemistry.comnih.govresearchgate.net. The oximes formed are important intermediates in various organic synthesis pathways evitachem.comsmolecule.com.
Table 2.2.4.1: Condensation Reactions of this compound with Carbonyls
| Carbonyl Compound | This compound | Product (Oxime) | Catalyst | Notes | Source(s) |
| Aldehydes | Yes | Oxime | Acidic (e.g., H⁺) | Forms C=N bond, releases H₂O. | evitachem.comsmolecule.comresearchgate.netmasterorganicchemistry.comnih.gov |
| Ketones | Yes | Oxime | Acidic (e.g., H⁺) | Forms C=N bond, releases H₂O. | evitachem.comsmolecule.comresearchgate.netmasterorganicchemistry.comnih.gov |
Kinetics and Thermodynamics of Imine Exchange Reactions
The dynamic nature of imine and oxime formation makes them suitable for studies in kinetics and thermodynamics, particularly within the context of dynamic combinatorial chemistry. Research has investigated the imine exchange reactions involving O-alkyl oximes and O-alkylhydroxylamines. Specifically, the reaction between benzaldehyde (B42025) O-methyloxime and this compound has been characterized. At 60°C, this reaction exhibits first-order kinetics with respect to both the oxime and the alkoxylamine, yielding a second-order rate constant (k₂) of 0.86 ± 0.08 L mol⁻¹ min⁻¹ at pD 2.9, and is catalyzed by acid researchgate.netpsu.eduresearchgate.net. The equilibrium constant (K) for this specific exchange reaction has been estimated to be 0.72 ± 0.02 psu.edu. These studies highlight the reversible nature of these linkages and their potential for combinatorial library generation psu.eduresearchgate.net.
Table 2.2.5.1: Kinetics and Thermodynamics of Imine Exchange
| Reactants | Conditions | k₂ (L mol⁻¹ min⁻¹) | K | Catalysis | Notes | Source(s) |
| Benzaldehyde O-methyloxime + this compound | 60°C, pD 2.9 | 0.86 ± 0.08 | 0.72 ± 0.02 | Acidic | First-order in each reactant; useful for dynamic combinatorial chemistry. | researchgate.netpsu.eduresearchgate.net |
Participation in Polymerization and Addition Reactions
This compound can engage in specific addition reactions, such as the Michael addition with nitroalkenes, which yields 2-hydroxylamino nitroalkanes sciencemadness.org. Furthermore, its reactivity with aldehyde-functionalized polymers has been demonstrated, where it can act as a cross-linking agent or modifier. In hydrogel systems, this compound reacts with pendant aldehyde groups, influencing gelation and de-crosslinking processes nih.govchemrxiv.org. While not typically acting as a monomer in standard addition or condensation polymerization, its functional group reactivity allows it to interact with and modify polymer architectures nih.govchemrxiv.org. The difficulty in polymerizing free aldehydes due to their high reactivity is also noted in the context of aldehyde-containing polymers nih.govchemrxiv.orgacs.org.
Table 2.2.6.1: Addition and Polymer-Related Reactions of this compound
| Reaction Type | Reactants | Product(s) | Context/Application | Source(s) |
| Michael Addition | This compound + Nitroalkenes | 2-Hydroxylamino nitroalkanes | Synthesis of functionalized compounds | sciencemadness.org |
| Polymer Modification/Cross-linking | This compound + Aldehyde-functionalized polymers | Aldehyde-OEHA adducts (imines/oximes) | Hydrogel formation/modification, cross-linking | nih.govchemrxiv.org |
Advanced Analytical Applications and Derivatization Strategies of O Ethylhydroxylamine
Role as a Derivatizing Reagent in Chromatographic Techniques
The primary function of O-Ethylhydroxylamine in analytical chemistry is to convert analytes with carbonyl functionalities (aldehydes and ketones) into their corresponding O-ethyloxime derivatives. This transformation is crucial for several reasons: it increases the molecular weight, introduces a more stable functional group, and often improves the thermal stability and volatility of the analyte, making it more amenable to analysis by gas chromatography (GC). In liquid chromatography (LC), the derivatization can enhance ionization efficiency or alter chromatographic retention, thereby improving sensitivity and selectivity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
This compound is widely employed as a derivatizing agent for the GC-MS analysis of carbonyl-containing compounds, including monosaccharides and other carbohydrates. The formation of O-ethyloximes renders these often polar and non-volatile compounds suitable for GC separation. A common approach involves a two-step derivatization process. Initially, the carbonyl groups of the analytes react with O-EtOx HCl to form oximes. This is typically followed by a silylation step, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), which derivatizes any remaining polar functional groups (e.g., hydroxyls) to form highly volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers.
A typical GC-MS derivatization protocol for carbohydrates using O-EtOx involves dissolving the sample in a solvent like pyridine, adding an O-EtOx HCl solution, and incubating the mixture at an elevated temperature (e.g., 70 °C for 30 minutes or 40 °C for 90 minutes). This is followed by the addition of a silylating agent and further incubation. For instance, a protocol might involve reacting the sample with this compound hydrochloride in pyridine, followed by BSTFA, both at 70 °C for 30 minutes. pubcompare.airesearchgate.netru.nl This two-step derivatization significantly improves the separation of complex monosaccharide mixtures, resolving isomers that might otherwise co-elute. nih.gov O-EtOx has also been used in the analysis of carbonyl products formed during the autoxidation of beta-carotene, where the carbonyl products were derivatized with this compound and subsequently analyzed by GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization
While GC-MS is a prominent application, this compound also serves as a valuable derivatizing agent in LC-MS, particularly for analytes with poor ionization efficiency or low concentrations. A notable application is the simultaneous quantification of steroid hormones in human saliva. In a developed method, saliva samples were derivatized with O-EtOx HCl in a methanol-water solution before analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This derivatization strategy significantly enhanced the sensitivity and specificity of the analysis. The method demonstrated excellent sensitivity, with quantification limits (LOQs) for steroid hormones reported to be below 5 pg/mL, and for progesterone (B1679170), as low as 0.15 pg/mL. researchgate.netnih.gov Furthermore, the method exhibited high linearity (correlation coefficients, r, greater than 0.9990), acceptable intra-day and inter-day variability (ranging from 1.86% to 7.83% and 1.95% to 10.4%, respectively), and good recovery rates (86.9% to 111.1%). researchgate.netnih.gov
Applications in the Analysis of Monosaccharides and Carbohydrates in Complex Matrices
The analysis of monosaccharides and carbohydrates in complex matrices, such as biological fluids, food products, or prebiotic reaction mixtures, presents significant challenges due to their polarity, high hydroxyl group content, and the presence of multiple isomers. This compound derivatization has proven highly effective in overcoming these challenges. Its application in GC-MS allows for the separation and analysis of complex monosaccharide mixtures, including both mono- and disaccharides. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
Studies have shown that oximation with O-EtOx provides superior separation of all mono- and disaccharides compared to other oximation reagents like hydroxylamine (B1172632) or O-benzylhydroxylamine, which may struggle to resolve certain isomers like xylose and arabinose. nih.gov The resolution achieved for critical pairs such as xylose:arabinose, galactose:glucose, and fructose:galactose using O-EtOx derivatization in GC analysis was reported to be 1.66, 2.15, and 6.19, respectively, all exceeding the AOAC guideline of 1.5 for quantitative analysis. nih.gov The method validation parameters, including LODs between 0.011-0.02 mg/100 g, LOQs between 0.032-0.061 mg/100 g, linearity (R² = 0.9991-1.0000), and precision (repeatability RSD: 1.4-3.3%, reproducibility RSD: 1.7-7.6%), underscore its reliability for quantitative analysis in complex samples. nih.gov O-EtOx has also been instrumental in analyzing α-hydroxycarbonyl and α-dicarbonyl compounds formed during the degradation of monosaccharides, converting them into stable O-ethyloxime derivatives for analysis. agriculturejournals.cz Furthermore, it has been utilized in studies of prebiotic reaction networks, such as the formose reaction, to characterize the resulting sugar mixtures. researchgate.netru.nl
Enhancement of Detection Sensitivity for Carbonyl-Containing Analytes
A key advantage of using this compound as a derivatizing agent is its ability to significantly enhance the detection sensitivity for carbonyl-containing analytes. By converting aldehydes and ketones into their oxime derivatives, O-EtOx facilitates their analysis by GC-MS and LC-MS, often leading to improved signal-to-noise ratios and lower detection limits. evitachem.comchemimpex.com This is particularly beneficial for trace analysis.
The determination of α-hydroxycarbonyl compounds, which are important in food chemistry and biological processes, is one such area where O-EtOx has proven useful. scbt.comsigmaaldrich.com In the analysis of glyoxylate (B1226380) metabolism analytes, a combined derivatization strategy involving O-EtOx and another reagent (MTBSTFA) was necessary to achieve sufficient sensitivity and accuracy for compounds present in low concentrations. acs.org The enhanced sensitivity observed in the LC-MS/MS analysis of steroid hormones, with LOQs reaching sub-picogram per milliliter levels, highlights the reagent's capability to improve detection limits for challenging analytes. researchgate.netnih.gov
Methodological Development in Analytical Protocols
The successful application of this compound in complex analytical workflows relies on optimized derivatization protocols that account for the specific analyte properties and the nature of the sample matrix.
Optimization of Derivatization Reaction Parameters for Complex Samples
Optimizing derivatization parameters such as reagent concentration, reaction time, temperature, and solvent choice is critical for achieving high yields, good selectivity, and reproducible results, especially when dealing with complex samples.
For GC-MS analysis of carbohydrates, a common two-step approach involves:
Ethoximation: Reaction with O-EtOx HCl (e.g., 40 mg/mL in pyridine) at temperatures ranging from 40 °C to 70 °C for durations of 30 to 90 minutes. pubcompare.airesearchgate.netru.nl
Silylation: Subsequent reaction with BSTFA or MSTFA (often with TMCS) at similar temperatures (40-70 °C) for 30 to 50 minutes. pubcompare.airesearchgate.netru.nl
For specific applications like the derivatization of N-acetylhexosamines, optimized conditions involved alkoximation at 25 °C for 2 hours followed by trimethylsilylation at 50 °C for 50 minutes to ensure efficient derivatization and control. acs.org
In LC-MS analysis, such as for steroid hormones in saliva, the derivatization typically involves mixing the sample residue with a solution of O-EtOx HCl (e.g., 50 mM in 80% methanol-water) and then proceeding with LC-MS/MS analysis. researchgate.netnih.gov The optimization of these protocols has led to robust methods with well-defined performance characteristics, including the following:
Data Table 1: Performance Metrics for Monosaccharide Analysis using this compound Derivatization
| Analyte Pair | Resolution | LOD (mg/100g) | LOQ (mg/100g) | Linearity (R²) | Repeatability RSD (%) | Reproducibility RSD (%) |
| Xylose:Arabinose | 1.66 | 0.011 | 0.032 | 0.9991-1.0000 | 1.4-3.3 | 1.7-7.6 |
| Galactose:Glucose | 2.15 | 0.011 | 0.032 | 0.9991-1.0000 | 1.4-3.3 | 1.7-7.6 |
| Fructose:Galactose | 6.19 | 0.011 | 0.032 | 0.9991-1.0000 | 1.4-3.3 | 1.7-7.6 |
Source: nih.gov
Data Table 2: Performance Metrics for Steroid Hormone Analysis in Saliva using this compound Derivatization (LC-MS/MS)
| Analyte (Example) | LOQ (pg/mL) | Linearity (r) | Intra-day Variability (%) | Inter-day Variability (%) | Recovery (%) |
| Progesterone | 0.15 | > 0.9990 | 1.86 - 7.83 | 1.95 - 10.4 | 86.9 - 111.1 |
| Other Steroids | < 5 | > 0.9990 | 1.86 - 7.83 | 1.95 - 10.4 | 86.9 - 111.1 |
Source: researchgate.netnih.gov
These optimized protocols, validated for sensitivity, linearity, and precision, demonstrate the robustness of this compound as a derivatizing agent for complex analytical challenges.
Compound Name List:
this compound
this compound hydrochloride
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS)
Pyridine
O-benzylhydroxylamine
Hydroxylamine
O-methylhydroxylamine hydrochloride
MTBSTFA
O-tert-butylhydroxylamine hydrochloride (TBOX)
2-hydrazino-1-methylpyridine
Ebselen
4,4′-dithiodipyridine (DTDP)
Ethyl propiolate (ETP)
2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH)
Meladrazine
Cyanoacetohydrazide
Strategies for Deconvolution and Quantification of Overlapping Analytes
The accurate analysis of complex biological and chemical samples frequently encounters the challenge of overlapping chromatographic peaks, where multiple analytes elute at similar retention times. This phenomenon significantly hinders precise identification and quantification. Derivatization strategies, employing reagents like this compound (O-EtOx) hydrochloride, offer a powerful approach to alter the physicochemical properties of analytes, thereby enhancing their separation and enabling the resolution of previously co-eluting compounds.
This compound hydrochloride serves as a critical derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS) sigmaaldrich.comchemimpex.com. Its utility stems from its ability to react with carbonyl groups present in aldehydes and ketones, forming stable oxime derivatives chemimpex.com. This chemical modification alters the polarity, volatility, and mass-to-charge ratio of the target analytes, which can dramatically improve their chromatographic behavior and mass spectral characteristics.
A sophisticated strategy for deconvoluting overlapping analytes involves employing differential derivatization. Research has demonstrated that by performing parallel derivatization using this compound hydrochloride (EtOx) in conjunction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and comparing these results with those obtained using hydroxylamine hydrochloride (HACl) and BSTFA, complex mixtures can be effectively resolved nih.govresearchgate.net. This comparative approach facilitates the unambiguous identification and separation of various carbohydrate species, including aldoses, ketoses, alditols, and aldonic acids, which frequently appear as reaction by-products or decomposition products in sugar analysis nih.govresearchgate.net. The distinct oxime derivatives formed with EtOx and HACl exhibit differing chromatographic properties, allowing for the separation of isomers and other closely related compounds that would otherwise co-elute nih.govresearchgate.net. For instance, this methodology has successfully achieved the simultaneous separation of up to 15 unbranched aldoses nih.govresearchgate.net.
The improved chromatographic resolution achieved through O-EtOx derivatization directly translates to more accurate quantification. By resolving overlapping peaks, the signal contribution of each individual analyte can be isolated, leading to more precise measurements. Furthermore, the derivatization process can enhance the ionization efficiency of certain analytes in mass spectrometry, thereby improving sensitivity and lowering detection limits. A notable application is the development of a novel LC/MS/MS method for the simultaneous quantification of seven steroid hormones in human saliva, which utilized this compound hydrochloride as the derivatizing agent nih.govresearchgate.net. This method successfully achieved sensitive and reliable quantification, with limits of quantification (LOQs) as low as 0.15 pg/mL for progesterone, underscoring the effectiveness of O-EtOx in resolving and quantifying trace-level analytes within complex biological matrices nih.govresearchgate.net. The derivatization of steroid hormones with O-EtOx can enhance their ionization efficiency, making them more amenable to detection and quantification by LC-MS nih.govresearchgate.net.
Applications of this compound Derivatization in Resolving Overlapping Analytes
| Analyte Class | Specific Challenge Addressed | Derivatization Strategy | Achieved Benefit | Representative Reference |
| Carbohydrates (Aldoses, Ketoses, Alditols, Aldonic Acids) | Co-elution, complex mixtures, by-products, decomposition products | Parallel derivatization using this compound hydrochloride (EtOx) + BSTFA, and Hydroxylamine hydrochloride (HACl) + BSTFA | Unambiguous identification and separation; deconvoluting overlapping analytes; facilitating quantification; simultaneous separation of up to 15 aldoses | nih.govresearchgate.net |
| Steroid Hormones (e.g., T, DHEA, Progesterone) | Low abundance, poor ionization efficiency in complex matrices | Derivatization with this compound hydrochloride (50 mM in 80% methanol/water) | Sensitive and reliable simultaneous quantification; improved ionization efficiency for LC-MS detection | nih.govresearchgate.net |
Compound List:
this compound hydrochloride
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Hydroxylamine hydrochloride (HACl)
Aldoses
Ketoses
Alditols
Aldonic acids
Steroid hormones
Testosterone (T)
Dehydroepiandrosterone (DHEA)
Progesterone (P4)
Pregnenolone
17α-hydroxyprogesterone (17OHP4)
Applications in Organic and Medicinal Chemistry Research Involving O Ethylhydroxylamine
O-Ethylhydroxylamine as a Versatile Building Block in Organic Synthesis
The chemical structure of this compound, featuring an ethyl group attached to the oxygen atom of the hydroxylamine (B1172632) moiety, imparts specific reactivity that makes it a versatile tool in organic synthesis.
This compound is instrumental in the construction of various nitrogen-containing organic compounds. It is employed in the synthesis of primary amines, amides, and N-heterocycles, contributing to the creation of molecular scaffolds essential in many chemical disciplines smolecule.comchemimpex.com. As a derivatizing agent, it reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, which are crucial intermediates in further synthetic steps smolecule.comchemimpex.com. Research also indicates that this compound itself can be considered an aliphatic primary amine, highlighting its fundamental role in amine chemistry dovepress.com. Furthermore, O-substituted hydroxylamines, in general, are precursors for synthesizing saturated N-heterocycles, such as pyrrolidines, from primary amines when used in conjunction with appropriate catalysts organic-chemistry.org.
Beyond the synthesis of basic nitrogen-enriched compounds, this compound functions as a key intermediate in the preparation of more complex organic molecules. Its utility extends to the synthesis of pharmaceutical intermediates, where its ability to form stable derivatives is particularly advantageous google.com. Researchers utilize this compound in multi-step syntheses to build intricate molecular architectures, including those relevant to drug discovery and the development of fine chemicals chemimpex.comgoogle.com. For instance, it is employed in the synthesis of NSAID (Non-Steroidal Anti-Inflammatory Drug) hydroxamic acids, which are complex molecules with potential medicinal applications tandfonline.comtandfonline.com.
This compound itself can serve as a starting material for the preparation of a broader range of hydroxylamine derivatives. This includes the synthesis of O-alkylated and O-benzoylated hydroxylamines, as well as N,O-dialkylhydroxylamines, through various synthetic methodologies google.comgoogle.com. These derivatives often possess modified chemical properties and reactivity, expanding their utility in specialized synthetic routes or for targeted biological investigations tandfonline.comtandfonline.comgoogle.com.
Table 1: Applications of this compound in Organic Synthesis
| Application Area | Specific Reactions/Compound Types | Key Features/Outcomes | Primary Sources |
| Synthesis of Nitrogen-Enriched Compounds | Formation of primary amines, amides, N-heterocycles; Preparation of oximes from carbonyls | High selectivity, versatile building block, precursor for complex nitrogen-containing molecules | smolecule.comchemimpex.comorganic-chemistry.org |
| Intermediates in Complex Organic Synthesis | Synthesis of pharmaceutical intermediates, fine chemicals, NSAID hydroxamic acids | Valuable intermediate, facilitates construction of complex molecular architectures | chemimpex.comgoogle.comtandfonline.comtandfonline.com |
| Preparation of Hydroxylamine Derivatives | Synthesis of O-alkylhydroxylamines, O-benzoylated hydroxylamines, N,O-dialkylhydroxylamines | Modifies chemical properties and reactivity for specialized applications | tandfonline.comtandfonline.comgoogle.comgoogle.com |
Investigative Studies in Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives are subjects of study for their potential therapeutic benefits and their interactions with biological systems.
Derivatives synthesized from this compound have shown promise in the development of therapeutic agents. Research has explored their potential as antimicrobial agents, particularly against drug-resistant bacteria . Furthermore, specific derivatives, such as NSAID hydroxamic acids incorporating an O-ethyl group, have demonstrated antimicrobial activity, as well as inhibitory effects on enzymes like urease and soybean lipoxygenase tandfonline.comtandfonline.com. Some studies also suggest potential applications in drugs targeting neurological disorders due to their ability to modulate neurotransmitter levels chemimpex.com. Additionally, O-ethyl hydroxylamine itself has been noted in some literature for potential anti-tumor and anti-cancer activities researchgate.net.
This compound derivatives are investigated for their ability to inhibit specific enzymes, which is a common strategy in drug discovery. For example, certain O-alkylhydroxylamines have been shown to potentiate histamine (B1213489) responses by inhibiting diamine oxidase mcmaster.ca. Other hydroxylamine derivatives are studied for their capacity to inhibit bacterial ribonucleotide reductase (RNR) enzymes, which are crucial for bacterial proliferation researchgate.net. While not a direct derivative of this compound, the related compound O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride (B599025) has been studied for its inhibition of nitric oxide synthase (NOS) enzymes, indicating a broader potential for hydroxylamine structures in enzyme modulation smolecule.com.
Table 2: Applications of this compound Derivatives in Medicinal Chemistry
| Application Area | Derivative Type/Target Enzyme | Observed Activity/Potential | Primary Sources |
| Therapeutic Agent Development | This compound derivatives | Antimicrobial activity, potential anti-tumor/anti-cancer activity, neurological disorder targets | chemimpex.comtandfonline.comtandfonline.comresearchgate.net |
| Enzyme Inhibition | O-alkylhydroxylamines, NSAID hydroxamic acids, other derivatives | Inhibition of Diamine Oxidase, Urease, Soybean Lipoxygenase, RNR, NOS | tandfonline.comtandfonline.comresearchgate.netmcmaster.casmolecule.com |
Compound Name List:
this compound
Hydroxylamine
O-(2-(Vinyloxy)ethyl)hydroxylamine
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
this compound hydrochloride
N-methyl hydroxylamine (NMH)
N-dimethyl hydroxylamine (NDMH)
O-methyl hydroxylamine (OMH)
O-benzylhydroxylamine hydrochloride
N-HAs (N-hydroxylamine compounds)
O-methyl NSAID hydroxamic acids
O-ethyl NSAID hydroxamic acids
O-benzyl NSAID hydroxamic acids
O-(trimethylsilyl)hydroxylamine
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride
O-benzoylhydroxylamines
Acetone (B3395972) oxime O-ethyl ether
Acetone oxime O-methyl ether
Enzyme Inhibition Studies
Targeting Indoleamine 2,3-Dioxygenase-1 (IDO1) for Cancer Therapy and Chronic Viral Infections
Indoleamine 2,3-Dioxygenase 1 (IDO1) is an enzyme that plays a significant role in immune evasion by tryptophan depletion, contributing to tumor progression and potentially impacting chronic viral infections frontiersin.orgmdpi.comnih.govnih.govfrontiersin.org. Targeting the IDO1 pathway is a strategy explored in cancer immunotherapy mdpi.comnih.govnih.govfrontiersin.org. Based on the reviewed literature, there is no direct information linking this compound to the targeting or inhibition of IDO1 for cancer therapy or the treatment of chronic viral infections.
Modulation of Neurotransmitter Levels for Neurological Disorders
This compound hydrochloride has been noted for its application in pharmaceutical development concerning neurological disorders chemimpex.com. Research indicates that this compound can modulate neurotransmitter levels, a mechanism fundamental to addressing various neurological conditions chemimpex.comnih.gov. The precise mechanisms by which this compound influences neurotransmitter systems are an area of ongoing pharmaceutical research, aiming to develop therapeutic interventions for neurological diseases chemimpex.com.
Application as Biochemical Probes for Studying Enzyme Mechanisms
Hydroxylamine derivatives, in general, have been employed in biochemical research. For instance, O-Allylhydroxylamine has been utilized as a tool to probe enzyme mechanisms by strategically incorporating its allylhydroxylamine group to study enzyme active sites smolecule.com. Furthermore, other hydroxylamine derivatives have been investigated for their radical scavenging properties, inhibiting enzymes such as ribonucleotide reductase (RNR), which is essential for DNA synthesis acs.org. While specific research findings detailing this compound's direct application as a biochemical probe are not explicitly detailed in the provided snippets, its chemical structure suggests a potential for such applications in enzyme studies.
Biochemical and Toxicological Research Perspectives on O Ethylhydroxylamine
Mechanisms of Biological Interaction and Cellular Effects
The biological impact of O-Ethylhydroxylamine is primarily understood through its interactions with cellular components, particularly hemoglobin, and its role in oxidative stress pathways.
Interaction with Oxyhemoglobin and Subsequent Methemoglobin Formation
This compound, like other O-alkylated hydroxylamines, demonstrates a significant interaction with oxyhemoglobin. This interaction leads to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in the formation of methemoglobin (MetHb) nih.govlongdom.orgnih.govnjmonline.nlmdpi.com. Methemoglobin is incapable of binding and transporting oxygen, thereby impairing the oxygen-carrying capacity of the blood longdom.orgnjmonline.nl. Studies have shown that O-EHA is a potent inducer of methemoglobin formation, comparable to the parent compound hydroxylamine (B1172632) nih.govnih.govresearchgate.net. The process involves the generation of radical intermediates during the reaction with oxyhemoglobin nih.gov. Evidence suggests that O-derivatives, including O-EHA, are generally more potent in inducing methemoglobin formation compared to N-derivatives nih.govnih.gov.
Elucidation of Free Radical Generation and Oxidative Stress Pathways
The interaction of this compound with oxyhemoglobin is intrinsically linked to the generation of free radicals and the subsequent induction of oxidative stress nih.govnih.govresearchgate.netplos.orgnih.gov. Research indicates that O-EHA, along with hydroxylamine and other O-alkylated derivatives, produces superoxide (B77818) radicals and potentially hydrogen peroxide (H₂O₂) during their reaction with oxyhemoglobin nih.gov. This generation of reactive oxygen species (ROS) contributes to cellular damage through oxidative stress pathways plos.orgnih.govresearchgate.netgoogle.comtandfonline.com. O-EHA has been observed to cause high levels of lipid peroxidation, a marker of oxidative damage nih.govresearchgate.net. The oxidative potency of O-EHA in generating these damaging species is considered significant nih.gov.
Effects on Cellular Glutathione (B108866) Levels and Enzyme Impairment
This compound has been shown to significantly deplete cellular glutathione (GSH) levels nih.govresearchgate.net. Glutathione is a critical endogenous antioxidant that plays a vital role in protecting cells from oxidative damage. Its depletion by O-EHA compromises the cell's defense mechanisms. Furthermore, O-EHA has been implicated in the impairment of key enzymes involved in cellular defense and redox homeostasis. Specifically, it has been shown to impair the activity of Glutathione S-transferase (GST) and NADPH methemoglobin reductase (NADPH-HbR) nih.govresearchgate.net. These enzymes are crucial for detoxification and the reduction of methemoglobin, respectively. The impairment of GST, in particular, is thought to be a consequence of the radical stress induced by O-EHA, likely due to the oxidation of critical cysteine residues in the enzyme's active site nih.govnih.gov.
Differential Impairment of Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glutathione Reductase (GR)
Studies investigating the effects of hydroxylamines on erythrocyte enzymes have found that this compound, along with hydroxylamine itself, does not significantly impair Glucose-6-Phosphate Dehydrogenase (G6PDH) or Glutathione Reductase (GR) activities. In contrast, N-substituted hydroxylamine derivatives have been shown to inhibit these specific enzymes nih.govnih.gov. This differential effect suggests distinct mechanisms of toxicity between O- and N-substituted hydroxylamines, with O-derivatives primarily targeting hemoglobin oxidation and radical formation, while N-derivatives may directly impact enzymes critical for redox balance nih.govnih.govresearchgate.net. The integrity of the G6PDH and GR enzymes is vital for maintaining the reduced glutathione pool, which is essential for protecting red blood cells from oxidative damage dynamed.comscielo.brwikipedia.org.
Comparative Toxicological Analysis with Other Hydroxylamine Derivatives
A comparative toxicological analysis reveals distinct pathways of hematotoxicity among different classes of hydroxylamine derivatives nih.govnih.govresearchgate.net. Hydroxylamine and its O-alkylated derivatives, such as this compound, primarily induce methemoglobin formation, which is driven by radical formation and subsequent oxidative stress nih.govnih.govresearchgate.net. This radical stress is responsible for a cascade of cellular effects, including lipid peroxidation, glutathione depletion, and impairment of enzymes like GST and NADPH-HbR nih.govresearchgate.netnih.gov.
In contrast, N-substituted hydroxylamines, such as N,O-dimethyl hydroxylamine, exhibit a different toxicological profile. They are less potent in inducing methemoglobin formation and tend to directly inhibit crucial protective enzymes like Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glutathione Reductase (GR) nih.govnih.govresearchgate.net. This distinction suggests that while O-derivatives initiate toxicity through hemoglobin oxidation and radical generation, N-derivatives may exert their effects by directly compromising the cell's antioxidant defense machinery nih.govnih.govresearchgate.net. The comparative potency of O-EHA in inducing methemoglobin formation and lipid peroxidation is noted to be higher than that of the parent hydroxylamine in some studies nih.govresearchgate.net.
Structure-Activity Relationships in Haematotoxicity Studies
Studies examining the haematotoxic effects of hydroxylamine derivatives have revealed significant structure-activity relationships (SAR) concerning their impact on red blood cells. This compound (OEH), when compared to its parent compound, hydroxylamine (HYAM), demonstrates remarkably similar toxicological profiles in vitro nih.govnih.govresearchgate.net. Both OEH and HYAM are potent inducers of methemoglobin formation, a process where the iron in hemoglobin is oxidized from Fe(II) to Fe(III), rendering it unable to transport oxygen nih.govnih.gov. This methemoglobin formation is often accompanied by glutathione depletion, indicating an increased oxidative burden on the erythrocyte nih.govnih.gov.
Cytotoxic effects observed with OEH and HYAM include the formation of Heinz bodies, which are precipitates of denatured hemoglobin, and subsequent hemolysis, or red blood cell lysis nih.govnih.gov. Furthermore, high levels of lipid peroxidation, a marker of oxidative damage to cell membranes, are induced by both compounds nih.govresearchgate.net. Notably, OEH has been found to be more active than hydroxylamine in inducing lipid peroxidation, suggesting a potentially enhanced capacity for generating reactive species or a more efficient interaction with cellular components that initiate this process nih.govresearchgate.net.
The general SAR trend indicates that O-alkylation, as seen in OEH, leads to potentiation of oxidative mechanisms, primarily through radical formation. This contrasts with N-alkylation, which tends to alter the mechanism of toxicity towards enzyme inhibition. The potency of O-derivatives in causing oxidative damage, such as lipid peroxidation, is a key characteristic differentiating them from N-substituted analogues nih.gov.
Distinct Mechanisms of Toxicity between O- and N-Alkylated Hydroxylamines
A critical distinction in the haematotoxicity of hydroxylamine derivatives lies in the position of alkyl substitution, leading to fundamentally different mechanisms of action. O-alkylated hydroxylamines, including this compound, primarily exert their toxicity through the generation of free radicals. This process initiates a cascade of oxidative damage within erythrocytes nih.govnih.gov. The primary event is the oxidation of hemoglobin to methemoglobin, which itself can lead to further radical generation nih.gov. The resulting oxidative stress impairs cellular functions by depleting essential antioxidants like glutathione and damaging cellular components, such as lipids and proteins, through lipid peroxidation nih.govnih.govresearchgate.net. Enzymes crucial for maintaining the erythrocyte's redox balance, such as glutathione S-transferase (GST) and NADPH methemoglobin reductase (NADPH-HbR), are also inhibited by O-alkylated hydroxylamines, likely as a consequence of this radical stress nih.govnih.gov.
In contrast, N-alkylated hydroxylamines, such as N-methyl hydroxylamine (NMH) and N,O-dimethyl hydroxylamine (NODMH), exhibit a distinct primary mechanism of toxicity. These compounds predominantly target and inhibit key enzymes involved in cellular defense against oxidative stress, particularly glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR) nih.govnih.gov. G6PDH is vital for generating NADPH, which is essential for regenerating reduced glutathione, a primary antioxidant. GR uses NADPH to reduce oxidized glutathione back to its active form. By inhibiting these enzymes, N-alkylated hydroxylamines compromise the erythrocyte's ability to manage oxidative challenges, indirectly leading to cellular damage nih.govnih.gov. While N-alkylated compounds can also cause some degree of methemoglobin formation, their principal impact is the disruption of critical antioxidant enzymatic pathways, a mechanism largely distinct from the direct radical-generating capacity of O-alkylated derivatives nih.govnih.gov.
The following table summarizes the differential effects observed in vitro for this compound and a representative N-alkylated hydroxylamine, highlighting their distinct toxicological pathways.
| Haematotoxic Effect/Enzyme Activity | This compound (OEH) | N-Methylhydroxylamine (NMH) | N,O-Dimethylhydroxylamine (NODMH) |
| Methemoglobin Formation | High | Low | Low |
| Glutathione Depletion | High | Not significantly impaired | Not significantly impaired |
| Lipid Peroxidation | High | Not significantly impaired | Not detectable |
| Heinz Body Formation | Present | Not observed | Not observed |
| Hemolysis | Present | Not observed | Not observed |
| G6PDH Inhibition | Not significantly impaired | High | High |
| GR Inhibition | Not significantly impaired | High | High |
| GST Inhibition | High | Not significantly impaired | Not significantly impaired |
| NADPH-HbR Inhibition | High | Not significantly impaired | Not significantly impaired |
Note: "High" indicates a significant effect as reported in studies. "Not significantly impaired" indicates minimal to no observed effect. "Not observed" indicates the absence of the effect at tested concentrations. "Low" indicates a lesser effect compared to O-derivatives.
Compound List
this compound
Hydroxylamine
N-Methylhydroxylamine
N,O-Dimethylhydroxylamine
N-Ethylhydroxylamine
Computational Chemistry and Theoretical Studies of O Ethylhydroxylamine
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reaction pathways, and energy profiles of chemical transformations. These methods allow researchers to investigate reaction mechanisms and predict key parameters such as activation energies and regioselectivity.
Table 1: DFT Applications in Predicting Regioselectivity
| Computational Method/Concept | Application/Finding | Source |
| Density Functional Theory (DFT) | Predicting regioselectivity of arene C–H amination reactions. | nsf.gov |
| Charge-controlled regioselectivity model | Proposed for predicting regioselectivity in amination reactions. | nsf.gov |
| DFT Calculations (Gaussian 09) | Geometry optimizations and transition state analysis in amination reactions. | rsc.org |
| M06-2X functional | Used in DFT calculations for regioselectivity analysis. | nsf.gov |
| Stereoselective electrophilic amination | Reagents like hydroxylamine (B1172632) derivatives used; regioselectivity is key. | researchgate.net |
Table 2: Activation Energy Barriers in Reaction Pathways
| Reaction Pathway/System | Activation Energy | Computational Method | Notes | Source |
| Formation of O-ethyl hydroxylamine | 273 kJ/mol (TSF1) | B3LYP/6-311++G(3df,3pd) | Pathway F1 more plausible than F2. | researchgate.net |
| Formation of O-ethyl hydroxylamine | 284 kJ/mol (TSF2) | B3LYP/6-311++G(3df,3pd) | Pathway F1 more plausible than F2. | researchgate.net |
| Formation of o-QMR rsc.orgA | ~30 kcal mol⁻¹ | DFT (e.g., wB97XD) | Activation energy for forward reaction. | nih.gov |
| Backward reactions of o-QMR rsc.orgA | 9–14 kcal mol⁻¹ | DFT (e.g., wB97XD) | Activation energy for backward reactions. | nih.gov |
| Reaction with nucleophiles | 2–20 kcal mol⁻¹ | DFT | Activation energy for reaction with nucleophiles. | nih.gov |
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to a receptor site, thereby estimating binding affinity. This method is widely applied in drug discovery to identify potential drug candidates and understand their interactions with biological targets. While extensive molecular docking studies specifically focused on O-Ethylhydroxylamine are not widely documented in the literature, studies on related hydroxylamine derivatives provide insights into the methodologies and potential applications. For instance, in studies of N-[1-(4-fluorophenyl)ethyl]hydroxylamine, molecular docking predicted a binding affinity of ΔG = -8.2 kcal/mol for the 4-fluorophenyl group's interaction with the heme-binding pocket of indoleamine 2,3-dioxygenase 1 (IDO1) vulcanchem.com. Although direct data for this compound is limited, its structural similarity to compounds with known biological activities suggests potential for computational exploration of its interactions with various biological targets, such as enzymes or receptors, to predict binding affinities and guide further research researchgate.net. Methodologies like Induced Fit Docking (IFD) and 3-Dimensional Extra Precision (3D-XP)-molecular docking are employed to explore bio-affinity and binding patterns nih.govvub.ac.be.
Table 3: Molecular Docking and Binding Affinity Predictions
| Biological Target | Binding Affinity (ΔG) | Computational Method | Notes | Source |
| IDO1 (heme-binding pocket) | -8.2 kcal/mol | Molecular Docking | For 4-fluorophenyl group interaction in a related compound. | vulcanchem.com |
| Potential biological targets (e.g., for anti-tumor/anticancer activity) | Not specified | Not specified | Duke's databases suggest potential activities, implying targets exist. | researchgate.net |
| HBV RNase H active site | Not specified | Induced Fit Docking (IFD) | Used for evaluating binding patterns of related compounds. | nih.gov |
| 5-LOX enzyme | Not specified | 3D-XP-molecular docking | Used for exploring bio-affinity of related compounds. | vub.ac.be |
Emerging Research Areas and Future Directions for O Ethylhydroxylamine
Applications in Prebiotic Chemistry and Origins of Life Research
The study of prebiotic chemistry aims to understand the chemical processes that may have led to the origin of life on Earth. The formose reaction, a complex network of reactions that can convert simple carbon sources like formaldehyde (B43269) into a variety of sugars and other organic molecules under plausible prebiotic conditions, is a key area of investigation researchgate.netru.nlmdpi.com. O-Ethylhydroxylamine hydrochloride has found utility in this research domain primarily as an analytical derivatization reagent. By converting sugars and related compounds into more volatile and detectable derivatives, it facilitates their separation and identification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netsigmaaldrich.com. This allows researchers to analyze the complex mixtures produced in simulated prebiotic reactions, such as the formose reaction, providing insights into the chemical pathways that could have operated on early Earth researchgate.net. While this compound itself is not directly implicated in the formation of prebiotic molecules in these studies, its role in their analysis is crucial for advancing our understanding of the origins of life researchgate.netru.nlmdpi.comchemrxiv.orgmdpi.com.
Role in Polymer Chemistry as a Chain Transfer Agent
In polymer chemistry, controlling the molecular weight and properties of synthesized polymers is paramount. Chain transfer agents are chemical species that can interrupt the growth of a polymer chain by transferring an atom (typically hydrogen) to the growing radical, thereby terminating the existing chain and initiating a new one wikipedia.orgrubbernews.com. This compound has been identified as a compound that can function as a chain transfer agent in polymerization processes chemimpex.com. Its application in this capacity helps to regulate the molecular weight of polymers, which in turn influences their physical and mechanical properties, such as viscosity, tensile strength, and processability wikipedia.orgrubbernews.comchemimpex.com. While specific polymer systems or detailed quantitative data on its chain transfer activity are still areas of active research, its inclusion in polymer synthesis offers a method for fine-tuning polymer characteristics chemimpex.com.
Potential in Environmental Remediation Applications, such as Heavy Metal Removal
The persistent nature of heavy metal pollution in water and soil poses significant environmental and health risks nih.govdiva-portal.orgfrontiersin.org. Consequently, there is a continuous search for effective and sustainable remediation strategies. This compound hydrochloride is being investigated for its potential role in environmental applications, particularly in wastewater treatment for the removal of heavy metals chemimpex.com. The proposed mechanism involves the complexation of metal ions by this compound, facilitating their removal from aqueous solutions chemimpex.com. Although research in this area is in its nascent stages, its chemical structure suggests potential for chelating various metal cations, opening avenues for its development as a component in advanced water purification systems or soil decontamination processes chemimpex.comnih.govfrontiersin.orgmdpi.comagriculturejournals.cz.
Development of Novel Derivatization Reagents and Methodologies
This compound hydrochloride has emerged as a valuable derivatization reagent in analytical chemistry, significantly enhancing the sensitivity and specificity of various analytical techniques, particularly chromatography sigmaaldrich.comchemimpex.comresearchgate.net. Its primary utility lies in its reaction with carbonyl compounds (aldehydes and ketones) to form oximes, which often exhibit improved chromatographic behavior and detectability compared to the parent compounds sigmaaldrich.comchemimpex.comscispace.com.
This derivatization strategy has been particularly impactful in the analysis of complex biological and synthetic mixtures:
Carbohydrate Analysis: this compound hydrochloride is employed for the derivatization of monosaccharides, including aldoses and ketoses, as well as alditols and aldonic acids. This process aids in their unambiguous identification and separation, especially in complex matrices relevant to prebiotic chemistry research researchgate.netsigmaaldrich.com.
Steroid Hormone Quantification: A novel methodology has been developed utilizing this compound hydrochloride for the simultaneous quantification of steroid hormones in biological fluids like saliva using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net. This approach has demonstrated remarkable sensitivity, with quantification limits (LOQs) for progesterone (B1679170) as low as 0.15 pg/ml and excellent linearity (correlation coefficients, r > 0.9990) researchgate.net.
DNA Analysis: In molecular biology, this compound has been used to selectively block endogenous 5-formylcytosine (B1664653) (5fC) in genomic DNA, preventing its interference in subsequent analytical steps, such as the detection of 5-hydroxymethylcytosine (B124674) (5hmC) nih.gov.
Table 1: Applications of this compound in Analytical Derivatization
| Analyte Class/Type | Analytical Technique(s) | Reported Benefits | Key References |
| Monosaccharides | GC-MS, LC-MS | Improved separation, unambiguous identification, enhanced sensitivity | researchgate.netsigmaaldrich.com |
| Aldehydes and Ketones | Colorimetric methods | Reliable determination, quality control | chemimpex.com |
| Steroid Hormones | LC-MS/MS | High sensitivity (e.g., LOQ < 0.15 pg/ml), reliable quantification | researchgate.net |
| 5-Formylcytosine (5fC) | DNA analysis | Blocking agent for unreactivity in subsequent reactions | nih.gov |
| Aldoses, Ketoses, Alditols | GC/LC analysis | Facilitates separation and identification in complex mixtures (e.g., formose reaction) | researchgate.net |
Integration into Multidisciplinary Research Platforms
The inherent reactivity of this compound, particularly its ability to readily form oximes, positions it as a molecule of interest for integration into multidisciplinary research platforms. Bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes, is a rapidly growing field ethz.ch. Reactions involving hydroxylamine (B1172632) derivatives, such as oxime ligation, are foundational to many bioorthogonal strategies used in chemical biology, materials science, drug delivery, and tissue engineering ethz.ch. While direct applications of this compound in these specific contexts are still emerging, its chemical characteristics suggest potential for its use in developing novel functional materials, creating bioconjugates, or as a component in advanced chemical biology tools. The exploration of this compound in such integrated research efforts could unlock new possibilities in areas ranging from targeted drug delivery systems to advanced biomaterials.
Compound List:
this compound
this compound hydrochloride
Aldehydes
Ketones
Amines
Oximes
Antihistamines
Anesthetics
Fungicides
Insecticides
Heavy metals
Monosaccharides
Aldoses
Ketoses
Alditols
Aldonic acids
Steroid hormones
Progesterone
5-Hydroxymethylcytosine (5hmC)
5-Formylcytosine (5fC)
Formaldehyde
Glycolaldehyde
DL-Glyceraldehyde
Polymer
Acrylate polymer
Polystyrene
Polyethylene
Polyacrylate
Polystyrene block copolymers
Silane
Nitroxide-mediated radical polymerizations
Potassium Ruthenate (K₂RuO₄)
AI (azido derivative of 1,3-indandione)
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing O-Ethylhydroxylamine in academic laboratories?
- Methodology : Synthesis typically involves reacting hydroxylamine with ethylating agents (e.g., ethyl bromide) under controlled pH and temperature. Purification via recrystallization or distillation is standard. Characterization requires 1H/13C NMR for structural confirmation and HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [C₂H₆NO]⁺ at m/z 60.0449) . Purity is assessed via HPLC or GC-MS with flame ionization detection, referencing retention times against standards .
Q. How is this compound utilized in carbohydrate derivatization for analytical chemistry?
- Methodology : It reacts with reducing sugars (e.g., fructose) to form stable oxime derivatives, enabling separation from non-reducing sugars (e.g., glucose) in GC-MS workflows. Optimization involves pH control (e.g., 6.5–7.5) and reaction time (30–60 minutes) to minimize side products. Post-derivatization, samples are silylated (e.g., BSTFA) to enhance volatility . Validation includes spiking experiments and cross-validation with enzymatic assays .
Advanced Research Questions
Q. What role does this compound play in detecting 5-formylcytosine (5fC) in epigenetic studies?
- Methodology : In fCAB-seq , this compound selectively modifies 5fC in DNA, protecting it from bisulfite-mediated deamination. Researchers must optimize reaction conditions (e.g., 10 mM EtONH₂, 37°C, 2 hours) and validate results using bisulfite sequencing controls. Discrepancies in 5fC detection can arise from incomplete derivatization or DNA degradation, necessitating spike-in synthetic oligos with known 5fC positions .
Q. How can researchers resolve inconsistencies in GC-MS data when this compound is used for derivatization?
- Methodology : Contradictions often stem from residual reagents interfering with chromatographic peaks. Solutions include:
- Solid-phase extraction (SPE) to remove unreacted hydroxylamine.
- Isotopic labeling (e.g., ¹³C-glucose) to distinguish analytes from background noise.
- Multivariate statistical analysis (e.g., PCA) to identify outlier datasets caused by derivatization inefficiency .
Q. What strategies are effective for quantifying trace this compound in complex biological matrices?
- Methodology : Combine SPME (Solid-Phase Microextraction) with tandem mass spectrometry (MS/MS) for enhanced sensitivity. Use deuterated internal standards (e.g., d₃-O-Ethylhydroxylamine) to correct matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL with MRM transitions targeting m/z 60→43 .
Methodological Considerations for Data Validation
Q. How should researchers validate the specificity of this compound in chemical tagging experiments?
- Methodology :
- Competitive inhibition assays : Co-incubate with structural analogs (e.g., O-Methylhydroxylamine) to test binding specificity.
- Negative controls : Use knockout cell lines or enzymes (e.g., TET-deficient models) to confirm 5fC dependency in epigenetic workflows .
- Cross-platform validation : Compare results with antibody-based methods (e.g., immunoprecipitation) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply non-linear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANCOVA to adjust for confounding variables (e.g., pH, temperature). Reproducibility is enhanced by triplicate technical replicates and blinded data analysis .
Tables for Key Experimental Parameters
| Application | Optimal Concentration | Key Analytical Technique | Critical Validation Step |
|---|---|---|---|
| DNA 5fC detection | 10 mM in PBS | fCAB-seq + NGS | Bisulfite conversion controls |
| Carbohydrate derivatization | 50 mM in pyridine | GC-MS (DB-5MS column) | Spiking with ¹³C-labeled standards |
| Antimicrobial fractionation | 1–5 mg/mL | Preparative TLC + FT-IR | Bioassay-guided fractionation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
